1-Ethyl-4-[3-(2-phenylmethoxyphenoxy)propyl]piperazine;oxalic acid
Overview
Description
1-Ethyl-4-[3-(2-phenylmethoxyphenoxy)propyl]piperazine;oxalic acid is an organic compound that belongs to the class of piperazine derivatives. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. It is characterized by the presence of a benzyloxy group, a phenoxy group, and an ethylpiperazine moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-[3-(2-phenylmethoxyphenoxy)propyl]piperazine;oxalic acid typically involves multiple steps:
Formation of the benzyloxyphenol intermediate: This step involves the reaction of benzyl alcohol with phenol in the presence of a base such as sodium hydroxide to form benzyloxyphenol.
Alkylation of benzyloxyphenol: The benzyloxyphenol is then reacted with 1-bromo-3-chloropropane under basic conditions to form 3-(benzyloxy)phenoxypropane.
Formation of the piperazine derivative: The 3-(benzyloxy)phenoxypropane is reacted with 4-ethylpiperazine in the presence of a suitable solvent such as ethanol to form 1-{3-[2-(benzyloxy)phenoxy]propyl}-4-ethylpiperazine.
Formation of the oxalate salt: Finally, the piperazine derivative is reacted with oxalic acid to form the oxalate salt of the compound.
Industrial Production Methods: Industrial production of this compound would involve scaling up the above synthetic routes with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-[3-(2-phenylmethoxyphenoxy)propyl]piperazine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The phenoxy group can be reduced to form a phenol derivative.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Benzaldehyde derivative.
Reduction: Phenol derivative.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-Ethyl-4-[3-(2-phenylmethoxyphenoxy)propyl]piperazine;oxalic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[3-(2-phenylmethoxyphenoxy)propyl]piperazine;oxalic acid involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence neurotransmitter systems, leading to its potential therapeutic effects.
Comparison with Similar Compounds
- 1-{3-[2-(benzyloxy)phenoxy]propyl}-4-methylpiperazine oxalate
- 1-{3-[2-(benzyloxy)phenoxy]propyl}-4-isopropylpiperazine oxalate
- 1-{3-[2-(benzyloxy)phenoxy]propyl}-4-phenylpiperazine oxalate
Comparison: 1-Ethyl-4-[3-(2-phenylmethoxyphenoxy)propyl]piperazine;oxalic acid is unique due to the presence of the ethyl group on the piperazine ring, which may influence its pharmacokinetic and pharmacodynamic properties. Compared to its analogs, this compound may exhibit different binding affinities, metabolic stability, and biological activities, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
1-ethyl-4-[3-(2-phenylmethoxyphenoxy)propyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2.C2H2O4/c1-2-23-14-16-24(17-15-23)13-8-18-25-21-11-6-7-12-22(21)26-19-20-9-4-3-5-10-20;3-1(4)2(5)6/h3-7,9-12H,2,8,13-19H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYRZSVULCREBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCOC2=CC=CC=C2OCC3=CC=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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